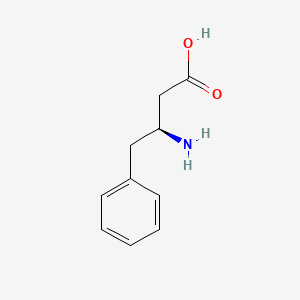

(3S)-3-amino-4-phenylbutanoic acid

概要

説明

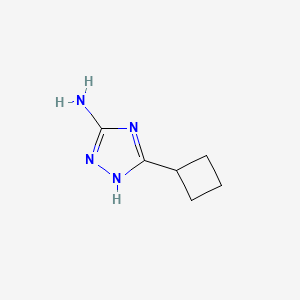

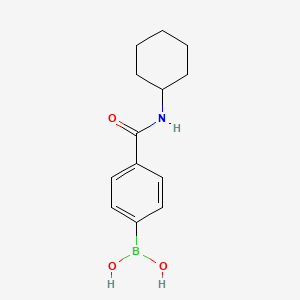

“(3S)-3-amino-4-phenylbutanoic acid” is a chiral amino acid with the following structural formula:

Synthesis Analysis

The synthesis of this compound involves the combination of appropriate starting materials, such as phenylacetic acid and an amino group donor, followed by specific chemical reactions to form the desired product. Detailed synthetic pathways would require further investigation.

Molecular Structure Analysis

The compound has a chiral center at the 3rd carbon (S configuration). It is an α-amino acid with a phenyl group attached to the β-carbon.

Chemical Reactions Analysis

The compound can participate in various chemical reactions typical of amino acids, including peptide bond formation, amidation, and decarboxylation.

Physical And Chemical Properties Analysis

- Physical Properties : The compound is a white crystalline solid with a specific melting point and solubility characteristics.

- Chemical Properties : It can undergo acid-base reactions, form salts, and participate in various chemical transformations.

科学的研究の応用

Inhibition in Microbial Growth

(3S)-3-amino-4-phenylbutanoic acid exhibits biological activity through its inhibition of amino acid incorporation in microbial species. Specifically, its derivative, 2-amino-3-phenylbutanoic acid, demonstrated effectiveness as a phenylalanine antagonist for Leuconostoc dextranicum and prevented the toxicity of thienylalanine in Escherichia coli by inhibiting thienylalanine incorporation, highlighting its potential in antimicrobial applications (Edelson & Keeley, 1963).

Quantum Chemical and Molecular Docking Studies

Advanced quantum chemical computations and molecular docking studies on 4-amino-3-phenylbutanoic acid have been conducted, illustrating its chemical structure, vibrational spectra, and potential energy distribution. These studies contribute to understanding its visible absorption maxima and HOMO-LUMO energy gap. Notably, its non-linear optical properties and anticonvulsant activity were also investigated, showcasing the compound's versatility in chemical and pharmacological research (Charanya, Sampathkrishnan, & Balamurugan, 2020).

Aminopeptidase Inhibitor

The compound's derivative, 3-amino-2-oxo-4-phenylbutanoic acid amides, represents a new class of aminopeptidase inhibitor. These compounds demonstrated effective inhibition against various aminopeptidases, suggesting a mechanism of inhibition similar to that of other known aminopeptidase inhibitors. This feature underscores its potential in developing therapeutic agents targeting aminopeptidases involved in numerous biological processes (Ocain & Rich, 1992).

Synthetic Chemistry Applications

(3S)-3-amino-4-phenylbutanoic acid serves as a building block in synthetic chemistry, exemplified by its use in diastereoselective alkylation processes. These methodologies facilitate the production of enantiomerically pure derivatives, contributing to the advancement of asymmetric synthesis and the development of novel pharmaceuticals (Estermann & Seebach, 1988).

Vibrational Spectra Analysis

Research on the vibrational spectra of zwitterionic 3-aminobutanoic acid, closely related to (3S)-3-amino-4-phenylbutanoic acid, provides insights into its structural properties. Through experimental and theoretical studies, the zwitterionic forms of these compounds have been analyzed, offering valuable information for understanding their chemical behavior in various environments (Yalagi, 2022).

Safety And Hazards

- Safety : Avoid contact with skin, eyes, and clothing. Proper handling procedures are essential.

- Hazards : The compound may have specific hazards related to its chemical properties, which would require further investigation.

将来の方向性

Research on “(3S)-3-amino-4-phenylbutanoic acid” could explore its potential applications in drug development, its role in biological systems, and its interactions with other molecules.

特性

IUPAC Name |

(3S)-3-amino-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVBLKINTLPEGH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375819 | |

| Record name | (S)-3-Amino-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-amino-4-phenylbutanoic acid | |

CAS RN |

26250-87-3 | |

| Record name | (S)-3-Amino-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

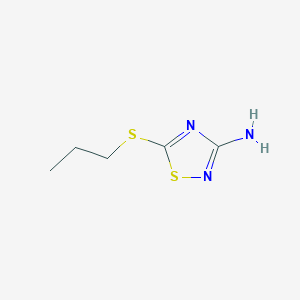

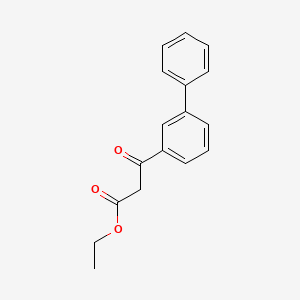

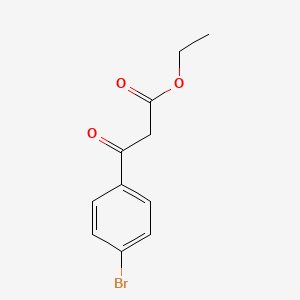

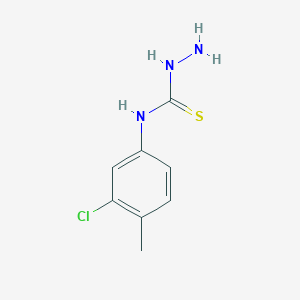

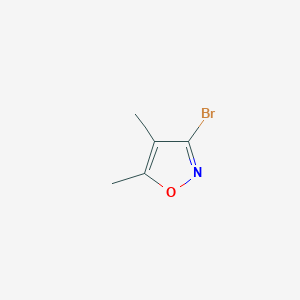

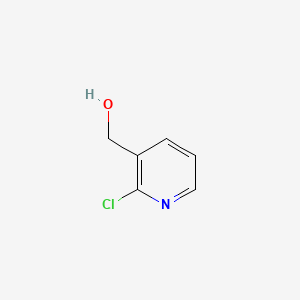

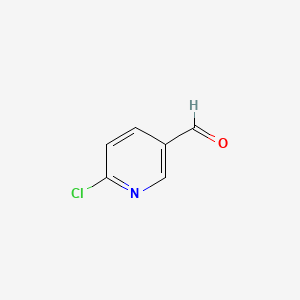

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。